molecular formula C18H20BrNO3 B8126302 3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8126302
M. Wt: 378.3 g/mol
InChI Key: ADBCAONZBSLHTO-UHFFFAOYSA-N
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Description

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a naphthalene ring substituted with a bromine atom and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthalen-2-yloxy group through a nucleophilic substitution reaction. The azetidine ring is then introduced via a cyclization reaction, and the final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds.

Scientific Research Applications

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(6-Fluoro-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(6-Iodo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

The uniqueness of 3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

tert-butyl 3-(6-bromonaphthalen-2-yl)oxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-10-16(11-20)22-15-7-5-12-8-14(19)6-4-13(12)9-15/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCAONZBSLHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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